![molecular formula C6H12F3NO2 B1445080 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol CAS No. 380609-27-8](/img/structure/B1445080.png)

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol

Vue d'ensemble

Description

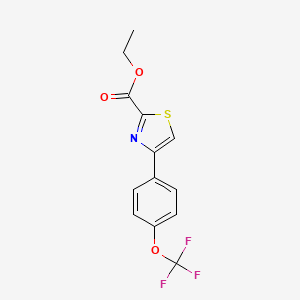

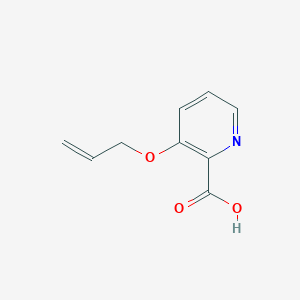

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is an organic compound with the molecular formula C6H12F3NO2 . It has a molecular weight of 187.16 . The compound appears as a powder .

Molecular Structure Analysis

The IUPAC name for this compound is 1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol . The compound’s structure can be represented by the SMILES notation: COCCNCC(C(F)(F)F)O .Physical And Chemical Properties Analysis

The compound is a powder . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Reactivity and Synthesis

The reactivity of compounds similar to 1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol is exemplified in studies focusing on the synthesis and transformation of trifluoroalkanols. For instance, research has highlighted the dissimilar reactivities of diastereomeric trifluoro-3-phenyl-propan-2-ols in elimination reactions, leading to novel rearranged derivatives, illustrating the potential for creating complex fluorinated molecules for further chemical and pharmacological exploration (Hornyak et al., 2001). Furthermore, the enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation has been achieved, highlighting the utility of such compounds in synthesizing enantiomerically pure substances for diverse applications (Kuroki et al., 2000).

Molecular Dynamics and Miscibility Studies

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using molecular dynamics simulations, offering insights into the physicochemical properties of fluorinated organic molecules. Such studies are pivotal in understanding the behavior of these compounds in biological systems and for designing novel pharmaceuticals and materials (Fioroni et al., 2003).

Chemical Synthesis and Material Science

In the realm of material science and organic synthesis, the trifluoromethyl group's unique properties have been utilized to modify the structural and electronic characteristics of organic molecules. This modification leads to substances with potential applications in medicinal chemistry, as seen in the synthesis of novel Schiff base derivatives (Khalid et al., 2018), and the creation of 3-(trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization (Zhang et al., 2007).

Pharmacological Applications

While direct studies on this compound are limited, related research underscores the broader implications of trifluoroalkanol derivatives in pharmacology. For example, the use of Deoxo-Fluor reagent in the synthesis of Weinreb amides from carboxylic acids demonstrates the versatility of fluorinated compounds in creating high-purity products for pharmaceutical research (Tunoori et al., 2000).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,1,1-Trifluoro-3-[(2-methoxyethyl)amino]propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been shown to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions, which are crucial for its binding affinity to enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases involved in cell signaling pathways, leading to altered phosphorylation states of target proteins . Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For instance, it has been shown to inhibit the activity of certain proteases by forming stable complexes with the enzyme’s active site . Additionally, this compound can modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure, with prolonged exposure leading to cumulative effects on cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes involved in oxidation-reduction reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . These localization patterns are crucial for understanding the compound’s activity and function within the cell .

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-(2-methoxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO2/c1-12-3-2-10-4-5(11)6(7,8)9/h5,10-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPASRQJWDXWGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)